N-methoxy-N-methylpentanamide
Overview
Description
N-methoxy-N-methylpentanamide is an organic compound with the molecular formula C7H15NO2. It is a member of the amide family, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Scientific Research Applications
N-methoxy-N-methylpentanamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Biology:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-N-methylpentanamide can be synthesized through the reaction of valeric acid with N-methyl-N-methoxyamine hydrochloride in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a base like N-methylmorpholine. The reaction is typically carried out in an aprotic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylpentanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce valeric acid and N-methyl-N-methoxyamine.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.
Substitution: Reagents like alkyl halides can be used for substitution reactions involving the methoxy group.
Major Products Formed
Hydrolysis: Valeric acid and N-methyl-N-methoxyamine.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides depending on the reagents used.
Mechanism of Action
The mechanism of action of N-methoxy-N-methylpentanamide involves its interaction with various molecular targets. The methoxy and methyl groups attached to the nitrogen atom influence its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reagents involved.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methylacetamide
- N-methoxy-N-methylpropionamide
- N-methoxy-N-methylbutanamide
Uniqueness
N-methoxy-N-methylpentanamide is unique due to its specific structure, which includes a pentanamide backbone with methoxy and methyl groups attached to the nitrogen atom. This structure imparts distinct chemical properties and reactivity compared to other similar compounds with shorter or longer carbon chains.
Properties
IUPAC Name |
N-methoxy-N-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTCEEGTCPVQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396624 | |
Record name | N-methoxy-N-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129118-11-2 | |
Record name | N-methoxy-N-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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